2,3,4-Trichlorobenzoic acid

Vue d'ensemble

Description

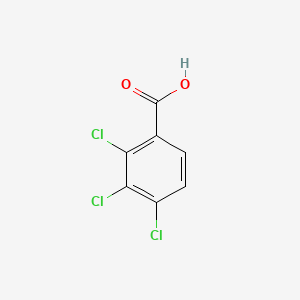

2,3,4-Trichlorobenzoic acid is a chlorinated derivative of benzoic acid, where three chlorine atoms are substituted at the 2nd, 3rd, and 4th positions of the benzene ring. Although the provided papers do not directly discuss 2,3,4-trichlorobenzoic acid, they provide insights into the synthesis and properties of closely related chlorinated benzoic acids, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of chlorinated benzoic acids typically involves chlorination of simpler aromatic compounds. For instance, 2,3-dichlorobenzoic acid can be synthesized from O-chloroaniline through a multi-step process involving the formation of 3-chlorolisatin as an intermediate, followed by esterification, diazotization, Sandmeyer chlorination, and hydrolysis, with an overall yield of 49% . Another synthesis route for dichlorobenzoic acid derivatives starts from dichloroaniline, followed by diazotization and the Meerwein reaction to give dichlorobenzaldehyde, and then oxidation with potassium permanganate . These methods could potentially be adapted for the synthesis of 2,3,4-trichlorobenzoic acid by introducing an additional chlorination step.

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acids is characterized by the presence of chlorine substituents on the benzene ring, which can influence the electronic properties of the molecule. The exact position of the chlorine atoms can affect the reactivity and the physical properties of the compound. For example, in the case of 2,3,5-trichlorobenzoic acid, the deprotonated form can bridge metal ions in coordination complexes, indicating the potential for 2,3,4-trichlorobenzoic acid to form similar complexes .

Chemical Reactions Analysis

Chlorinated benzoic acids can participate in various chemical reactions, often serving as intermediates in the synthesis of other compounds. For example, 2,3-dichlorobenzoic acid is a key intermediate for the antiepileptic drug lamotrigine . The presence of chlorine atoms can also facilitate further substitution reactions, as seen in the synthesis of 2,4-difluoro-3,5-dichlorobenzoic acid, which involves nitration, selective reduction, diazotization, and chlorination .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acids are influenced by the number and position of chlorine substituents. These properties include solubility, melting point, and reactivity. For instance, the synthesis of 3,4-dichlorobenzoic acid without solvent suggests that the compound has sufficient stability and reactivity to undergo air oxidation in the presence of catalysts . Similarly, the high molar yield of 92.5% for 2,4-dichlorobenzoic acid synthesized without solvent indicates good reactivity under the right conditions .

Applications De Recherche Scientifique

Environmental Monitoring and Assessment

- Summary of the application : 2,4,6-Trichlorobenzoic acid (TCB) is used in the study of the influence of soil components on the sorption of TCB under oxic and anoxic conditions . This is important because Chlorobenzoic acids represent crucial recalcitrant metabolites in the environment .

- Methods of application : The surficial physiognomies of untreated and isolated soil samples were studied using FTIR, XRD, specific surface area, and PZC determination . Batch equilibrium adsorption studies on soils of variable Fe/Mn oxides and organic carbon were conducted .

- Results or outcomes : The results showed the existence of DOC-mediated sorption of 2,4,6-TCB which seems to be enhanced at lower pH . The reductive dissolution, particularly of iron compounds, possibly impeded sorption of 2,4,6-TCB under anoxic condition .

Morphogenesis

- Summary of the application : Trichlorobenzoic acid is used in the study of morphogenesis, specifically in tomato plants and beans . The morphogenetic effects produced by these substances are very different .

- Methods of application : The application of tri-iodobenzoic acid on tomato plants and trichlorobenzoic acid on beans was studied .

- Results or outcomes : The results of the study are not detailed in the source, but it is mentioned that the morphogenetic effects produced by these two substances are very different .

Synthesis of Aryl Aminopyrazole Benzamides

- Summary of the application : 2,4,6-Trichlorobenzoic acid is used in the synthesis of aryl aminopyrazole benzamides .

Flame Retardant Monomer Synthesis

- Summary of the application : 2,4,6-Trichlorobenzoic acid is used in the synthesis of flame retardant monomers .

Synthesis of Mixed Anhydrides

- Summary of the application : 2,4,6-Trichlorobenzoic acid is used in the generation of mixed anhydrides via oxidative fragmentation of tertiary cyclopropanols with phenyliodine (III) dicarboxylates .

- Methods of application : The residue was treated with 2M aq. KOH (1 mL), then extracted with CH2Cl2 (3 × 2 mL) and dried (Na2SO4). Solvents were evaporated and the obtained residue was triturated with hexane, filtered and washed with hexane to afford the title compound as white crystalline solid .

Development of Rare Earth Complex-Doped Fluorescent Powder

- Summary of the application : 2,3,4-Trichlorobenzoic Acid is used in the development of rare earth complex-doped fluorescent powder .

Sole Carbon and Energy Supplement for a Microbial Community

- Summary of the application : 2,4,6-Trichlorobenzoic acid may be employed as the sole carbon and energy supplement for a microbial community .

Synthesis of (+)-Methynolide

Safety And Hazards

2,3,4-Trichlorobenzoic acid is associated with several safety hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

2,3,4-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLSOOQIDPLIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075331 | |

| Record name | 2,3,4-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trichlorobenzoic acid | |

CAS RN |

50-75-9 | |

| Record name | 2,3,4-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,4-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.